PARP Isoform Selectivity: Niraparib Exhibits >330‑Fold Selectivity Over PARP3, V‑PARP, and Tank1, in Contrast to the Broader PARP Panel Inhibition Observed with Olaparib, Rucaparib, and Talazoparib
In biochemical selectivity assays, niraparib demonstrates >330-fold selectivity over PARP3, V‑PARP, and Tank1 [1]. By contrast, a head-to-head comparative study by Guha et al. showed that talazoparib, olaparib, and rucaparib each inhibit a broader panel of PARP enzymes, with rucaparib and niraparib additionally demonstrating off‑target secondary pharmacology activities [2]. This divergence in selectivity cannot be inferred from PARP1/2 catalytic IC₅₀ alone and represents a compound‑specific property relevant to differential clinical safety profiles [2].
| Evidence Dimension | Fold-selectivity over PARP3, V-PARP, Tank1 |
|---|---|
| Target Compound Data | >330-fold selectivity (IC₅₀ PARP1 = 3.8 nM; PARP2 = 2.1 nM) |
| Comparator Or Baseline | Talazoparib, olaparib, rucaparib: each inhibits a broader panel of PARP enzymes (quantitative fold-values not separately tabulated; qualitative comparative assessment from in‑class selectivity profiling) |
| Quantified Difference | The qualitative difference is validated in the published comparative analysis: talazoparib, olaparib, and rucaparib were found to inhibit a broader panel of PARP family enzymes, whereas niraparib's selectivity window is >330‑fold |
| Conditions | Biochemical inhibition assays against a panel of human recombinant PARP enzymes (PARP3, V-PARP, Tank1, Tank2, etc.); comparative profiling performed under standardized conditions |
Why This Matters
A narrower PARP selectivity profile may contribute to a differentiated clinical safety signature; for procurement of a research-grade PARP inhibitor intended for mechanistic studies of PARP isoform function, niraparib TsOH provides a tool with a well‑characterized, narrow target spectrum.
- [1] Jones P, Altamura S, Boueres J, et al. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. J Med Chem. 2009;52(22):7170-7185. doi:10.1021/jm901188v. View Source
- [2] Guha M, Sobol Z, Martin M, et al. Comparative analyses of poly(ADP-ribose) polymerase inhibitors. Mol Cancer Ther. 2019;18(12_Suppl):Abstract A102. doi:10.1158/1535-7163.MCT-19-0914. View Source
